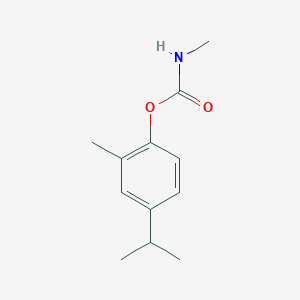
1,3-Bis(5,5-dimethyl-1-glycidylhydantoin-3-yl)-2-glycidyloxypropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(5,5-dimethyl-1-glycidylhydantoin-3-yl)-2-glycidyloxypropane is a complex organic compound known for its unique chemical structure and properties. It is primarily used in the field of polymer chemistry, particularly in the synthesis of epoxy resins. The compound’s structure includes multiple glycidyl groups, which are reactive sites for various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(5,5-dimethyl-1-glycidylhydantoin-3-yl)-2-glycidyloxypropane typically involves the reaction of 5,5-dimethylhydantoin with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of glycidyl groups at the nitrogen atoms of the hydantoin ring. The reaction conditions generally include:
- Temperature: 50-70°C
- Reaction Time: 4-6 hours
- Solvent: Toluene or another suitable organic solvent
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(5,5-dimethyl-1-glycidylhydantoin-3-yl)-2-glycidyloxypropane undergoes several types of chemical reactions, including:
Epoxidation: The glycidyl groups can react with various nucleophiles, leading to ring-opening reactions.
Polymerization: It can undergo polymerization reactions to form epoxy resins.
Substitution: The compound can participate in substitution reactions, particularly at the glycidyl groups.
Common Reagents and Conditions
Epoxidation: Hydrogen peroxide, peracetic acid
Polymerization: Initiators such as benzoyl peroxide, UV light
Substitution: Nucleophiles like amines, thiols
Major Products Formed
Epoxidation: Hydroxylated derivatives
Polymerization: Cross-linked epoxy resins
Substitution: Substituted glycidyl derivatives
Wissenschaftliche Forschungsanwendungen
1,3-Bis(5,5-dimethyl-1-glycidylhydantoin-3-yl)-2-glycidyloxypropane has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of advanced polymers and resins.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its antimicrobial properties and potential use in medical coatings.
Industry: Utilized in the production of high-performance coatings, adhesives, and composites.
Wirkmechanismus
The compound exerts its effects primarily through the reactivity of its glycidyl groups. These groups can form covalent bonds with various substrates, leading to the formation of stable products. The molecular targets and pathways involved include:
Covalent Bond Formation: The glycidyl groups react with nucleophiles to form stable covalent bonds.
Cross-linking: In polymerization reactions, the compound forms cross-linked networks, enhancing the mechanical properties of the resulting materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bisphenol A diglycidyl ether (BADGE)
- Novolac epoxy resins
- Cycloaliphatic epoxy resins
Uniqueness
1,3-Bis(5,5-dimethyl-1-glycidylhydantoin-3-yl)-2-glycidyloxypropane is unique due to its multiple glycidyl groups, which provide multiple reactive sites for chemical reactions. This feature enhances its versatility in various applications, particularly in the synthesis of high-performance polymers and resins.
Eigenschaften
CAS-Nummer |
38304-52-8 |
|---|---|
Molekularformel |
C22H32N4O8 |
Molekulargewicht |
480.5 g/mol |
IUPAC-Name |
3-[3-[4,4-dimethyl-3-(oxiran-2-ylmethyl)-2,5-dioxoimidazolidin-1-yl]-2-(oxiran-2-ylmethoxy)propyl]-5,5-dimethyl-1-(oxiran-2-ylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C22H32N4O8/c1-21(2)17(27)23(19(29)25(21)7-14-9-32-14)5-13(31-11-16-12-34-16)6-24-18(28)22(3,4)26(20(24)30)8-15-10-33-15/h13-16H,5-12H2,1-4H3 |
InChI-Schlüssel |
RXBBSTXUVVVWRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)N(C(=O)N1CC2CO2)CC(CN3C(=O)C(N(C3=O)CC4CO4)(C)C)OCC5CO5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



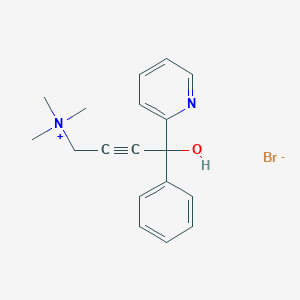
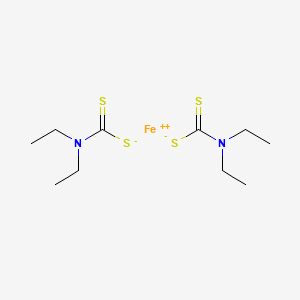
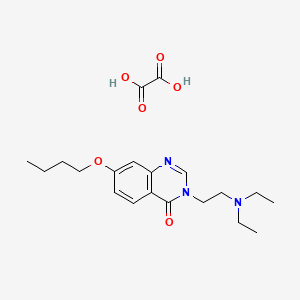
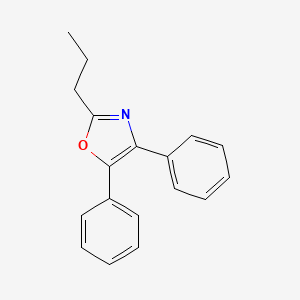
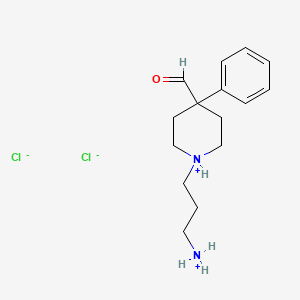
![1-[3-(2-chlorophenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride](/img/structure/B13734489.png)
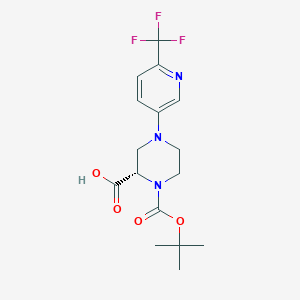
![cobalt(2+);cobalt(3+);1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate](/img/structure/B13734501.png)
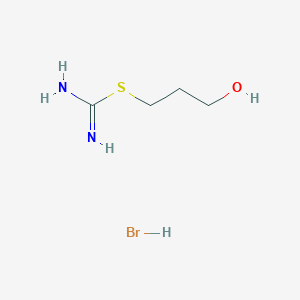
![N1-[2-(1H-indol-3-yl)ethyl]-N3-pyridin-4-ylbenzene-1,3-diamine](/img/structure/B13734532.png)
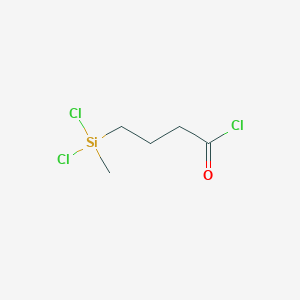
![4-{Bis[4-(diethylamino)phenyl]methylidene}-N,N-diethylcyclohexa-2,5-dien-1-aminium 6-hydroxynaphthalene-2-sulfonate](/img/structure/B13734542.png)
